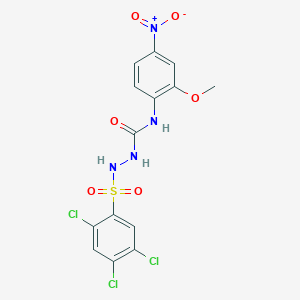

![molecular formula C16H15N3O3 B2942992 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 885953-55-9](/img/structure/B2942992.png)

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group . The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups suggests that this compound could have interesting chemical properties, but without specific studies or data on this exact compound, it’s difficult to say more .

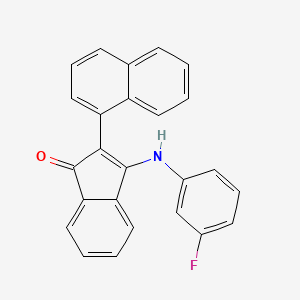

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aniline, 3,4-dimethoxyphenyl, and 1,2,4-oxadiazol-5-yl groups would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact molecular structure. The aniline group could potentially undergo reactions such as acylation or alkylation, while the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all depend on the arrangement of its atoms and the types of bonds between them .Scientific Research Applications

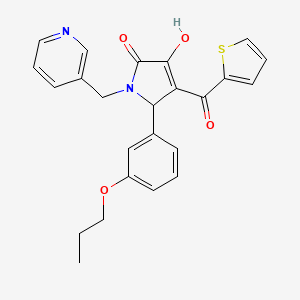

Synthesis and Biological Evaluation

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline and related compounds have been synthesized for various biological activities. A study by Kavitha, Kannan, & Gnanavel (2016) synthesized similar compounds for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the potential of these compounds in pharmaceutical applications (Kavitha, Kannan, & Gnanavel, 2016).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) investigated compounds including 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione for their antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against different cancer cell lines, suggesting these compounds' effectiveness in combating microbial infections and cancer (Al-Wahaibi et al., 2021).

Optoelectronic Properties

The optoelectronic properties of oxadiazole derivatives have been studied by Wang et al. (2006), where derivatives of 2,5-diphenyl-1,3,4-oxadiazole were synthesized and characterized for their potential in molecular electronics, indicating their application in developing new electronic materials (Wang et al., 2006).

Amorphous Molecular Materials for Electroluminescence

Compounds related to 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline have been developed for use in organic electroluminescent (EL) devices. Doi et al. (2003) synthesized novel amorphous molecular materials that showed potential as emitting materials in EL devices, indicating their use in advanced display technologies (Doi et al., 2003).

Ligand Substitution in Metal Complexes

In the field of organometallic chemistry, Halter et al. (2019) explored the reaction of similar aniline derivatives in metal complexes, demonstrating their role in the development of catalytically active and fluorescent metal complexes (Halter et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to stimulate γ globin gene expression and erythropoiesis .

Mode of Action

It can be inferred from related compounds that it might interact with its targets to stimulate gene expression and erythropoiesis .

Biochemical Pathways

Based on the potential stimulation of γ globin gene expression and erythropoiesis, it can be inferred that it may affect the heme biosynthesis pathway and erythropoiesis .

Result of Action

Based on the potential stimulation of γ globin gene expression and erythropoiesis, it can be inferred that it may lead to an increase in the production of red blood cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZHAMZHXAJVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)

![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2942919.png)

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)

![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2942927.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)